molecular formula C7H9NO3 B1584273 Ethyl 4-methyloxazole-5-carboxylate CAS No. 20485-39-6

Ethyl 4-methyloxazole-5-carboxylate

Cat. No.: B1584273
CAS No.: 20485-39-6
M. Wt: 155.15 g/mol
InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
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Description

Ethyl 4-methyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with formamide in the presence of a dehydrating agent can yield the desired oxazole derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Ethyl 4-methyloxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Ethyl 5-methylisoxazole-4-carboxylate: This compound has a similar structure but features an isoxazole ring instead of an oxazole ring.

    Ethyl 4-methylthiazole-5-carboxylate: This compound contains a thiazole ring, which includes sulfur instead of oxygen.

Uniqueness: Ethyl 4-methyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMORZSEENWFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174451
Record name Ethyl 4-methyloxazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20485-39-6
Record name Ethyl 4-methyloxazole-5-carboxylate
Source CAS Common Chemistry
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To ethyl-2-chloroacetoacetate(5.6 g) was added formamide(4.6 g). The reaction mixture was stirred at 120° C. for 12 hours, cooled to 0° C. and aqueous potassium carbonate was added thereto. The mixture was extracted with benzene, dried with anhydrous magnesium sulfate, and concentrated in vacuo to obtain the target product(2.1 g).
Quantity
5.6 g
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reactant
Reaction Step One
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4.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared according to the procedure described in French Pat. No. 1,543,853. A mixture of 50.0 g (0.337 moles) of ethyl chloroacetoacetate and 42.0 g (0.933 moles) of formamide was stirred at 120°-135° for 18 hr. Thereafter, the mixture was cooled using an ice bath to 10° C. 300 ml of 1 N K2CO3 was added dropwise with gas evolution noted. After complete addition of K2CO3 solution, the reaction mixture was stirred with 200 ml of benzene/ether (2:1) and saturated with NaCl. The insoluble material was filtered and the benzene/ether layer was separated and washed with water, dried (MgSO4) and concentrated under reduced pressure. The brown residue was distilled on a Kugelrohr to give 14.8 g of white solid, mp 31°-33° C.; yield 31%; nmr (CDCl3) 8.0 (s,1H,C2H), 44 (q, J=7 Hz, 2H,CH2), 2.5 (s,3H,CH3), 1.4 (t,3H,CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
benzene ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
31%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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